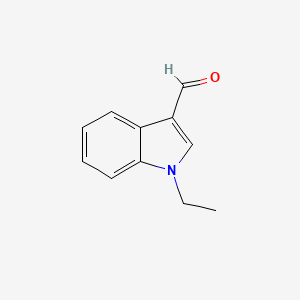

1-乙基-1H-吲哚-3-甲醛

概述

描述

1-Ethyl-1H-indole-3-carbaldehyde is a derivative of indole, which is an aromatic heterocyclic organic compound. Indoles are important in the field of organic chemistry due to their presence in many natural products and pharmaceuticals. The specific compound 1-Ethyl-1H-indole-3-carbaldehyde is not directly mentioned in the provided papers, but its synthesis and properties can be inferred from similar compounds discussed in the research.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. One such method is described in the first paper, where a mild and efficient approach is used to synthesize 3-ethoxycarbonylindoles from 2-aminobenzaldehydes. This process involves the addition of ethyl diazoacetate (EDA) to 2-aminobenzaldehydes, which cleanly affords the indole core with excellent functional group tolerance and perfect regiochemical control . Although this method does not directly synthesize 1-Ethyl-1H-indole-3-carbaldehyde, it provides a potential pathway for its synthesis by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The third paper provides insights into the molecular structure analysis of a related compound, 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole. The structure of this compound was characterized using single crystal XRD, FTIR, FT-Raman, and NMR spectroscopy. The compound crystallizes in the monoclinic system, and the experimental data are supported by theoretical calculations using DFT/B3LYP level of theory . These techniques could similarly be applied to determine the molecular structure of 1-Ethyl-1H-indole-3-carbaldehyde.

Chemical Reactions Analysis

The second paper discusses the chemical reactions of indole-3-carbaldehyde derivatives. Specifically, it describes the reaction of indole-3-carbaldehyde with epichlorohydrin to form 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde, which then reacts with various compounds to give products with different functionalities . This study demonstrates the reactivity of the indole-3-carbaldehyde moiety and suggests that 1-Ethyl-1H-indole-3-carbaldehyde could also undergo similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 1-Ethyl-1H-indole-3-carbaldehyde, they do provide information on related compounds. For instance, the third paper reports on the thermodynamic and nonlinear optical (NLO) properties of a synthesized indole derivative, which could be indicative of the properties of 1-Ethyl-1H-indole-3-carbaldehyde . The experimental and theoretical analyses used in this paper could be applied to 1-Ethyl-1H-indole-3-carbaldehyde to determine its properties.

科学研究应用

生物活性化合物的合成

1-乙基-1H-吲哚-3-甲醛是合成各种生物活性化合物(包括吲哚生物碱)的关键中间体。 它的羰基具有反应活性,可促进 C–C 和 C–N 偶联反应以及还原反应,使其成为创造具有潜在生物活性的各种杂环衍生物的多功能前体 .

多组分反应 (MCR) 的前体

该化合物是多组分反应 (MCR) 的重要前体,MCR 是一种允许有效合成复杂分子方法。 涉及 1-乙基-1H-吲哚-3-甲醛的 MCR 可导致创建具有药理学意义的支架,有助于开发新药 .

药物应用

吲哚衍生物,包括源自 1-乙基-1H-吲哚-3-甲醛的衍生物,因其药物应用而受到广泛研究。 已知它们具有广泛的生物活性,并用于治疗各种疾病,包括癌症和微生物感染 .

植物激素合成

吲哚衍生物在植物生物学中也发挥作用;例如,吲哚-3-乙酸是高等植物中色氨酸降解产生的植物激素。 吲哚的衍生物,包括从 1-乙基-1H-吲哚-3-甲醛合成的衍生物,由于其在植物生长和发育中的多样性生物学应用而具有重要意义 .

作用机制

Target of Action

1-Ethyl-1H-indole-3-carbaldehyde, like other indole derivatives, is known to interact with various biological targets. Indole derivatives are important types of molecules that play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can help in developing new useful derivatives . The carbonyl groups of these compounds can undergo C–C and C–N coupling reactions and reductions , which may contribute to their interaction with biological targets.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that 1-Ethyl-1H-indole-3-carbaldehyde may have diverse effects at the molecular and cellular levels.

未来方向

The recent applications of 1-Ethyl-1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds . The investigation of novel methods of synthesis have attracted the attention of the chemical community .

属性

IUPAC Name |

1-ethylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-12-7-9(8-13)10-5-3-4-6-11(10)12/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJYZLQXRALDKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344738 | |

| Record name | 1-Ethyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58494-59-0 | |

| Record name | 1-Ethyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

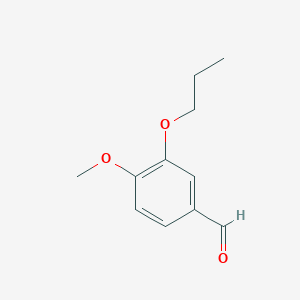

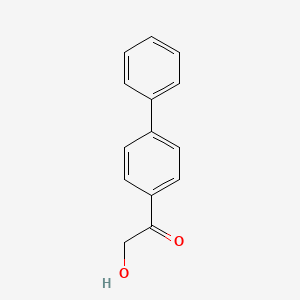

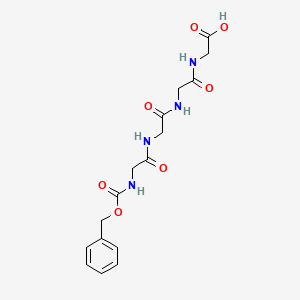

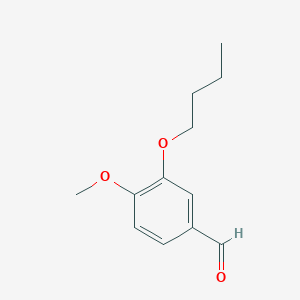

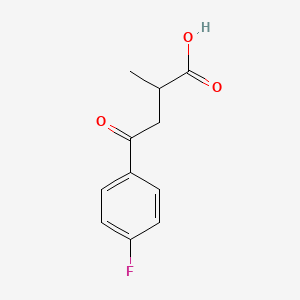

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

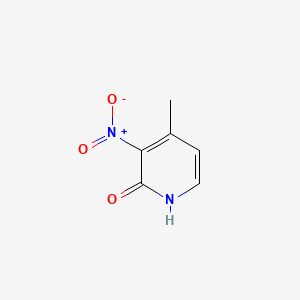

Feasible Synthetic Routes

Q & A

Q1: How does 1-Ethyl-1H-indole-3-carbaldehyde interact with PLA2 and what are the potential downstream effects?

A1: The research paper suggests that 1-Ethyl-1H-indole-3-carbaldehyde might exhibit inhibitory activity against PLA2 based on virtual screening results. [] The study used molecular docking simulations to predict the binding affinity of various compounds from the ZINC database to PLA2. 1-Ethyl-1H-indole-3-carbaldehyde was among the top five compounds identified, displaying a binding energy of -9.53 kcal/mol. [] This suggests a potential interaction with the enzyme's active site, potentially hindering its activity.

Q2: What is the predicted impact of 1-Ethyl-1H-indole-3-carbaldehyde's structure on its potential anti-inflammatory activity?

A2: While the specific structural features responsible for 1-Ethyl-1H-indole-3-carbaldehyde's predicted interaction with PLA2 weren't explicitly explored in the research paper, the virtual screening approach suggests that its overall molecular structure contributes to its binding affinity. [] Further studies involving structural analogs of 1-Ethyl-1H-indole-3-carbaldehyde and in-depth analysis of the binding interactions would be crucial to delineate the precise structure-activity relationship. These studies could identify specific functional groups or structural motifs essential for PLA2 inhibition, enabling the design of more potent and selective anti-inflammatory agents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Aminothiazolo[5,4-b]pyridine](/img/structure/B1330656.png)